

Spectroscopic Characterization of 2,3-Dimethoxy-2'-hydroxychalcone: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxy-2'-hydroxychalcone

CAS No.: 42220-80-4

Cat. No.: B600360

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Executive Summary & Structural Context

2,3-Dimethoxy-2'-hydroxychalcone (C

H

O

, MW: 284.31 g/mol) represents a "privileged scaffold" in medicinal chemistry. The molecule features two aromatic rings linked by an

-unsaturated ketone system.^{[1][2]} Its critical structural feature is the Resonance-Assisted Hydrogen Bond (RAHB) between the 2'-hydroxyl group (Ring A) and the carbonyl oxygen.

This intramolecular interaction is not merely a structural curiosity; it locks the molecule into a planar conformation, significantly influencing its lipophilicity, membrane permeability, and binding affinity to targets like ABCG2 (breast cancer resistance protein) and various kinases. Accurate spectroscopic characterization is therefore essential to distinguish this bioactive "closed" conformer from open conformers or synthetic impurities.

Synthetic Origin & Sample Preparation

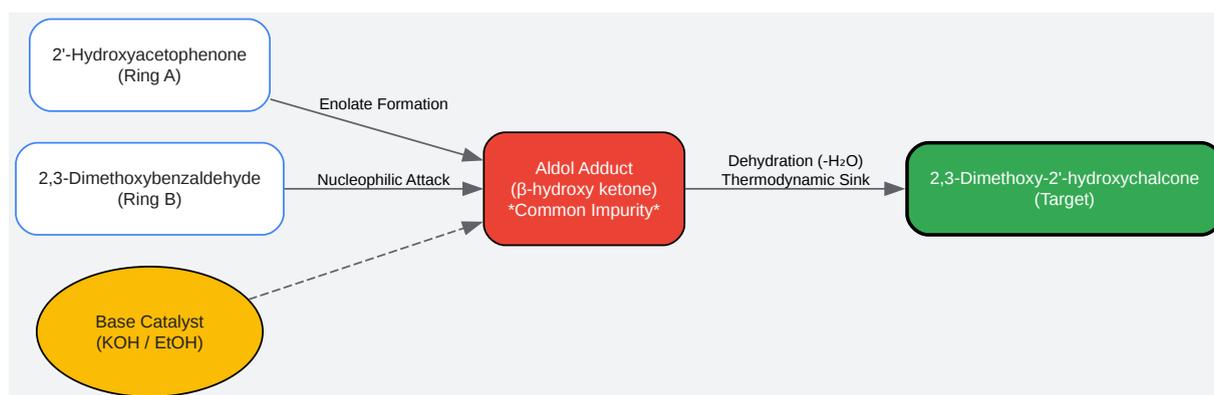
To understand the impurity profile during characterization, one must recognize the synthetic origin. This compound is typically synthesized via Claisen-Schmidt condensation under basic conditions (KOH/EtOH).

Experimental Protocol: Sample Preparation for Analysis

- Purity Requirement: >98% (HPLC) is required for unambiguous NMR assignment.
- Solvent Selection:
 - NMR: Dissolve 10 mg in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ can disrupt the intramolecular H-bond, causing chemical shift variations in the -OH signal.
 - MS: Prepare a 1 ppm solution in LC-MS grade Methanol with 0.1% Formic Acid (to promote protonation).

Visualization: Synthetic Pathway & Critical Intermediates

The following diagram outlines the synthesis and the critical "Aldol" intermediate that often persists as an impurity if dehydration is incomplete.



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Figure 1: Claisen-Schmidt synthetic pathway highlighting the Aldol intermediate, a critical impurity to monitor during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the primary tool for confirming the trans () geometry of the linker and the integrity of the hydrogen bond.

H NMR: The Diagnostic Signals

The proton spectrum is dominated by three distinct regions. The most critical diagnostic signal is the chelated hydroxyl proton.

- The Chelated Hydroxyl (12.5 – 12.9 ppm): Unlike a typical phenolic proton (5.0–9.0 ppm), the 2'-OH appears as a sharp singlet very far downfield (approx. 12.8 ppm).
 - Mechanism:[1] The proton is deshielded by the magnetic anisotropy of the carbonyl group and the electron withdrawal inherent in the hydrogen bond.
 - Validation: If this peak is broad or shifted upfield (<11 ppm), suspect water contamination or disruption of the H-bond (e.g., use of DMSO).
- The Vinylic System (7.5 – 8.2 ppm): The -unsaturated protons confirm the geometry.
 - H-

: Appears as a doublet at a lower field (

~8.1 ppm) due to resonance deshielding from the carbonyl.

- o H-

: Appears as a doublet upfield (

~7.6 ppm).

- o Coupling Constant (

): The coupling constant

must be 15.0 – 16.0 Hz. This large value confirms the trans (E) configuration. A value of 8-10 Hz would indicate the cis (Z) isomer, which is sterically unstable and rare in this synthesis.

C NMR: The Carbon Skeleton

- Carbonyl Carbon (

):

193.0 – 194.0 ppm.

- o Insight: This is slightly shielded compared to a non-H-bonded acetophenone precursor (

~197 ppm), reflecting the resonance contribution of the chelate ring.

- Methoxy Carbons: Two distinct signals at

56.0 – 61.0 ppm.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" of the functional groups. In this molecule, it serves as a secondary confirmation of the intramolecular hydrogen bond.

Key Vibrational Modes

Functional Group	Frequency (, cm)	Diagnostic Interpretation
O-H (Chelated)	Broad, weak band (often obscured)	The strong intramolecular H-bond weakens the O-H force constant, broadening the band significantly, sometimes making it hard to detect in the standard 3200-3500 region.[3]
C=O (Carbonyl)	1630 – 1640 cm	Critical Diagnostic. A standard conjugated ketone appears at ~1665 cm . The shift to lower wavenumbers (bathochromic shift) is caused by the H-bond lengthening the C=O bond (single-bond character).
C=C (Alkene)	1580 – 1600 cm	Conjugated alkene stretch.
C-O-C (Ether)	1250 – 1270 cm	Asymmetric stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation patterns.[4]

Ionization & Parent Ion

- Technique: ESI (Electrospray Ionization) in Positive Mode (ve).[5]
- Parent Ion:

- Sodium Adduct:

(common in glass/solvent contamination).

Fragmentation Pathways (MS/MS)

Chalcones undergo characteristic Retro-Diels-Alder (RDA) cleavage and

-cleavage relative to the carbonyl.

- Loss of Ring B (Styryl fragment): Cleavage of the C(

) - C(=O) bond.

- Loss of Methyl Radical:

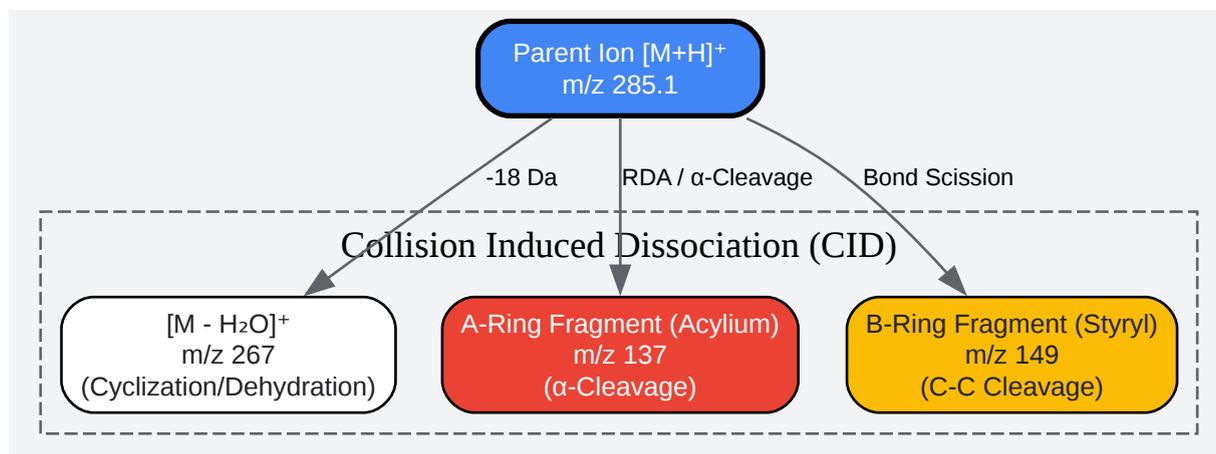
. Loss of

from the methoxy groups.

- Loss of Water:

. Common in ortho-hydroxy compounds.

Visualization: Fragmentation Logic



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Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for 2'-hydroxychalcones.

Consolidated Data Summary

The following table summarizes the theoretical and experimental expectations for **2,3-dimethoxy-2'-hydroxychalcone**.

Technique	Parameter	Value / Range	Structural Assignment
H NMR	(ppm)	12.80 (s, 1H)	2'-OH (Chelated)
8.15 (d, 1H, Hz)	H- (Trans alkene)		
7.60 (d, 1H, Hz)	H- (Trans alkene)		
3.85, 3.92 (s, 6H)	-OCH (Methoxy groups)		
C NMR	(ppm)	193.5	C=O[6][7] (Carbonyl)
FT-IR	(cm)	1635	C=O (H-bonded)
1590	C=C (Alkene)		
MS (ESI)		285.1	

References

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- NIST Mass Spectrometry Data Center.Chalcone Fragmentation Patterns. National Institute of Standards and Technology. [[Link](#)]

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